
Calcium sulfite
Overview
Description
Calcium sulfite is a useful research compound. Its molecular formula is CaSO3·2H2O and its molecular weight is 120.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> FOOD_ADDITIVE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurotoxicity and Calcium Homeostasis
Sulfite, including calcium sulfite, is known to affect neuronal calcium homeostasis. It can cause a sustained increase in cytosolic free calcium concentration in cortical neurons, which is significant in understanding its neurotoxic effects. This process is dose-dependent and is influenced by the presence of calcium in the solution, intracellular calcium stores, and the PLC-IP3 signaling pathway. Antioxidants can mitigate these effects, indicating a redox-dependent mechanism (Wang et al., 2016).
Soil Oxidation and Environmental Impact
The oxidation of this compound in soils, especially from coal-fired utilities, is an area of interest. Its oxidation rates in soil are affected by application rate and soil pH. Understanding this process helps in evaluating the environmental impact and management of this compound byproducts (Lee et al., 2007).
Soil Enzyme Activities
The impact of this compound on soil enzyme activities is significant for assessing soil quality. Studies have shown that application of this compound in soils does not negatively affect key soil enzyme activities, which is important for agricultural and environmental considerations (Alam et al., 2014).
Wastewater Treatment
this compound is explored in the context of wastewater treatment, particularly in the recovery of lignosulfonates from spent liquor using ultrafiltration membranes. This application is significant for environmental management and recycling processes (Bottino et al., 1983).
Desalination Processes
In desalination plants, this compound's solubility in seawater and its phase changes are relevant for preventing corrosion and scale formation. This application is crucial for the efficiency and maintenance of desalination systems (Cohen et al., 1982).
Industrial Applications
this compound's oxidation in industrial processes, such as in slurry reactors, is studied for its relevance in chemical engineering and environmental technology (Weisnicht et al., 1980).
Crystal Morphology in Chemical Reactions
The effect of ultrasound on the crystallization process of this compound and its crystal morphology has been researched. This has implications in various chemical processes and material science (Huang Yong-chun, 2010).
Mechanism of Action
Target of Action
Calcium sulfite, or calcium sulphite, is a chemical compound, the calcium salt of sulfite with the formula CaSO3·x(H2O) . It is most notable as the product of flue-gas desulfurization . The primary targets of this compound are sulfur dioxide (SO2) emissions from burning fossil fuels .
Mode of Action
This compound interacts with its targets through a process known as flue-gas desulfurization . When coal or other fossil fuel is burned, the byproduct is known as flue gas, which often contains SO2 . To prevent acid rain, SO2 emissions are often regulated . Sulfur dioxide is scrubbed before the remaining gases are emitted through the chimney stack . An economical way of scrubbing SO2 from flue gases is by treating the effluent with Ca(OH)2 hydrated lime or CaCO3 limestone . The idealized reactions are as follows :
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the transformation of sulfur dioxide into this compound and subsequently into gypsum . The resulting this compound oxidizes in air to give gypsum: CaSO3 + 1⁄2 O2 → CaSO4 . The gypsum, if sufficiently pure, is marketable as a building material .
Pharmacokinetics
It’s important to note that this compound’s solubility in water is 43 mg/100 mL at 18 °C , which could influence its bioavailability in aquatic environments.
Result of Action
The primary result of this compound’s action is the reduction of sulfur dioxide emissions, thereby preventing acid rain . Additionally, the process produces gypsum, a material that can be used in construction .
Action Environment
The action of this compound is heavily influenced by environmental factors. For instance, the presence of oxygen in the environment allows this compound to oxidize and form gypsum . The temperature and the presence of water also play crucial roles in the solubility and reactivity of this compound .
Safety and Hazards
Calcium sulfite should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Calcium sulfite is used in the production of wood pulp through the sulfite process, as an alternative to the Kraft process that uses hydroxides and sulfides instead of sulfites . It is also used as a soil conditioner . The potential oxidative ability of this compound towards heavy metals or organic pollutants in soil-containing transition metals has been reported . This finding may have promising implications in developing a new cost-effective technology for the treatment of arsenic-containing water using desulfurized gypsum .
Biochemical Analysis
, is primarily known as a by-product of flue-gas desulfurization. It exists in two crystalline forms: hemihydrate and tetrahydrate. .
Biochemical Properties
Calcium sulfite plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One notable interaction is with sulfite oxidase, an enzyme that catalyzes the oxidation of sulfite to sulfate. This interaction is crucial for detoxifying sulfite in biological systems. Additionally, this compound can interact with proteins containing thiol groups, leading to the formation of disulfide bonds, which can alter protein structure and function .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of protein kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of stress-responsive genes. Moreover, it can impact cellular metabolism by inhibiting enzymes involved in the tricarboxylic acid cycle, thereby affecting energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions in enzymes, inhibiting their catalytic activity. For example, this compound can chelate iron ions in cytochrome P450 enzymes, leading to reduced enzyme activity. Additionally, this compound can induce the formation of reactive oxygen species (ROS), which can damage cellular components and alter gene expression. These molecular interactions highlight the compound’s potential to disrupt normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Initially, this compound is relatively stable, but it can degrade into calcium sulfate and sulfur dioxide under certain conditions. This degradation can lead to a decrease in its biochemical activity over time. Long-term exposure to this compound has been shown to cause persistent oxidative stress in cells, leading to chronic alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as an antioxidant, protecting cells from oxidative damage. At high doses, it can become toxic, causing cellular damage and apoptosis. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models, highlighting the importance of dosage in determining its effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by sulfite oxidase, which converts it to sulfate. This conversion is essential for maintaining sulfite homeostasis in the body. Additionally, this compound can affect the levels of other metabolites, such as glutathione, by inducing oxidative stress. This stress can lead to the depletion of glutathione, a critical antioxidant, thereby affecting overall cellular redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via sulfate transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can interact with intracellular proteins and enzymes, affecting their function. Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with cellular components. It can localize to the mitochondria, where it can disrupt mitochondrial function by inhibiting key enzymes involved in energy production. Additionally, this compound can be found in the cytoplasm, where it can interact with cytosolic proteins and affect cellular signaling pathways. These localization patterns are critical for understanding the compound’s overall impact on cellular function .
Properties
IUPAC Name |
calcium;sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAOBIBJACZTNA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaSO3, CaO3S | |
| Record name | calcium sulfite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_sulfite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883104 | |
| Record name | Calcium sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid, White crystals or white crystalline powder, Dihydrate: White solid; [Hawley] | |
| Record name | Sulfurous acid, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | CALCIUM SULPHITE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Calcium sulfite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9049 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10257-55-3 | |
| Record name | Calcium sulfite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfurous acid, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium sulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM SULFITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7078964UQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Q1: What is the primary industrial application of calcium sulfite?
A1: this compound is widely used in flue gas desulfurization (FGD) systems to remove sulfur dioxide (SO₂) from flue gases produced by coal-fired power plants. [, , ]
Q2: How does this compound interact with sulfur dioxide in FGD systems?
A2: In FGD systems, this compound reacts with SO₂ in a slurry, forming this compound hemihydrate (CaSO₃•1/2H₂O). This reaction helps scrub SO₂ from the flue gas, reducing sulfur emissions. [, , ]
Q3: What factors influence the dissolution rate of this compound in FGD systems?
A3: The dissolution rate of this compound, a crucial factor in SO₂ absorption and limestone utilization, is influenced by pH, temperature, dissolved calcium and sulfite concentrations, and the presence of other ions like magnesium and sulfate. [, ]
Q4: How does the oxidation of this compound impact its use in building materials?
A5: The oxidation of this compound to calcium sulfate (gypsum) is a critical factor in its application in building materials. Slow or incomplete oxidation can negatively affect the quality of products like autoclaved bricks, highlighting the importance of controlling the oxidation process. [, ]
Q5: Can this compound from FGD systems be used directly as a substitute for natural gypsum?
A6: While this compound can be oxidized to gypsum, the presence of impurities like iron oxides, silica, and various metal salts can hinder its direct use as a substitute for natural gypsum in some applications. Purification techniques, such as froth flotation, are being explored to address this challenge. [, , ]
Q6: What is the role of manganese ions in the oxidation of this compound?
A7: Manganese ions act as a catalyst, significantly enhancing the oxidation rate of this compound to calcium sulfate. This catalytic effect is important for efficient gypsum production in FGD systems. [, , ]
Q7: How does the crystal structure of this compound hemihydrate impact its properties?
A8: this compound hemihydrate typically forms platelet-shaped crystals. Understanding the crystal growth and agglomeration of these platelets is crucial, as it affects the settling and dewatering properties of the sludge produced in FGD systems. [, ]
Q8: Can the crystal morphology of this compound be modified?
A9: Yes, the addition of organic acids, particularly carboxylic acids, can modify the crystal habit of this compound, leading to the formation of larger, thicker, and more easily dewatered crystals. []
Q9: What are the environmental concerns related to the disposal of this compound?
A10: Improper disposal of this compound, particularly from FGD systems, can lead to environmental problems. The release of SO₂ due to the decomposition of this compound in acidic soil conditions is a significant concern. [, ]
Q10: What is the impact of soil pH on the oxidation of this compound?
A11: The oxidation rate of this compound increases significantly with decreasing soil pH. This highlights the importance of carefully considering the application rate and soil pH when using this compound-containing materials as soil amendments. []
Q11: How does the thermal stability of this compound impact its utilization?
A12: The thermal stability of this compound is a crucial factor in its utilization, particularly in building materials. Research shows that this compound loses crystal water below 450°C and fully converts to calcium sulfate at higher temperatures in the presence of oxygen. Understanding these thermal transformations is essential for optimizing its use in various applications. []
Q12: What are the challenges associated with accurately determining this compound content in high-alkaline FGD ash?
A14: The high alkalinity of FGD ash can interfere with the iodometric determination of this compound. Pre-treatment with iodine followed by acidification with phosphoric acid within a specific pH range is crucial for accurate analysis. []
Q13: What is the role of this compound in the sugar industry?
A15: this compound is utilized in the sugar industry for juice clarification. It adsorbs colloidal substances, amino acids, and phenolic pigments, enhancing the purity of the sugar syrup. [, ]
Q14: How does the adsorption of non-sugar substances on this compound correlate with its zeta potential?
A16: Research suggests a positive correlation between the adsorption capacity of this compound for non-sugar substances and its zeta potential. As the adsorption of these substances increases, the zeta potential also rises, indicating changes in the surface charge of this compound. []
Q15: Has this compound been explored for acid rock drainage (ARD) inhibition?
A17: Yes, this compound has shown potential for inhibiting ARD, a significant environmental issue in mining. Its ability to act as a redox buffer and oxygen scavenger contributes to its effectiveness in mitigating ARD. []
Q16: What research infrastructure and resources are important for studying this compound?
A18: Research on this compound requires a combination of experimental and computational tools. Techniques like X-ray diffraction, infrared spectroscopy, and thermal analysis are essential for characterizing its structural and thermal properties. Computational modeling can further enhance the understanding of its reactivity, dissolution kinetics, and interactions with other substances. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
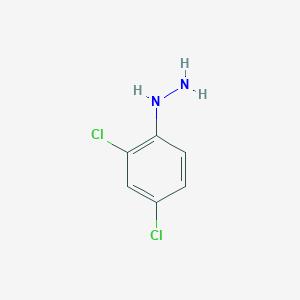
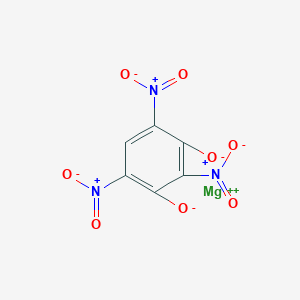
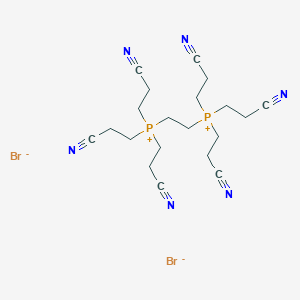

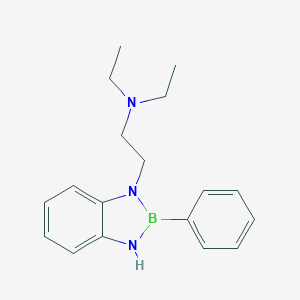
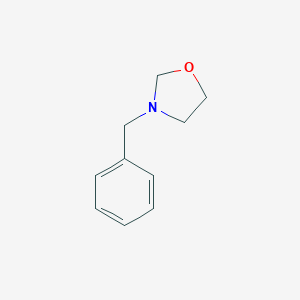
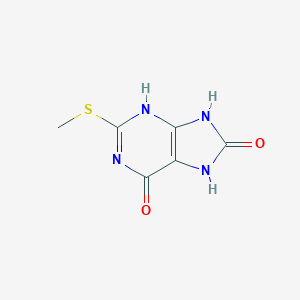
![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)


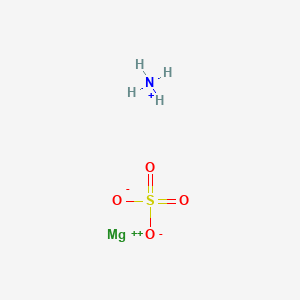
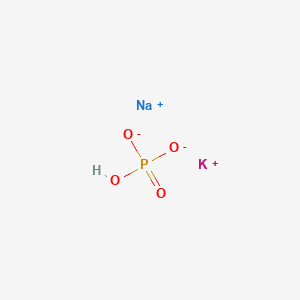

![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)
